ophiopogonanone E

Description

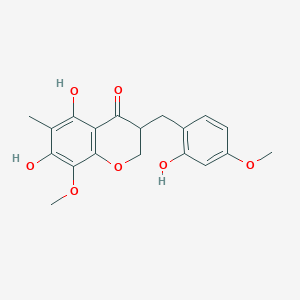

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFZMWWKEGLLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ophiopogonanone E: A Homoisoflavonoid with Anti-Inflammatory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogonanone E is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the roots of Ophiopogon japonicus. This plant has a long history of use in traditional Chinese medicine for treating various inflammatory conditions. This compound, as one of its active constituents, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Chemical and Physical Properties

This compound is characterized by the typical homoisoflavonoid skeleton. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₇ | PubChem |

| Molecular Weight | 360.4 g/mol | PubChem |

| IUPAC Name | 5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-chroman-4-one | PubChem |

| Canonical SMILES | CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O | PubChem |

Biological Activity and Mechanism of Action

Research has primarily focused on the anti-inflammatory and antioxidant activities of this compound and related homoisoflavonoids from Ophiopogon japonicus.

Anti-inflammatory Activity

| Compound | Target | IC50 (µg/mL) | Cell Line |

| 4′-O-Demethylthis compound | IL-1β Production | 32.5 ± 3.5 | RAW 264.7 |

| 4′-O-Demethylthis compound | IL-6 Production | 13.4 ± 2.3 | RAW 264.7 |

| 4′-O-Demethylthis compound | NO Production | 66.4 ± 3.5 | RAW 264.7 |

This data is for a related compound and is presented for comparative purposes.

The anti-inflammatory effects of these homoisoflavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The anti-inflammatory activity of homoisoflavonoids like this compound is linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, the derivative 4′-O-Demethylthis compound was found to inhibit the phosphorylation of ERK1/2 and JNK in LPS-stimulated macrophages. The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1]

By inhibiting the phosphorylation and subsequent activation of these kinases, this compound and related compounds can effectively downregulate the expression of inflammatory genes, thereby reducing the inflammatory response.

References

Spectroscopic and Mechanistic Insights into Ophiopogonanone E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for ophiopogonanone E, a homoisoflavonone isolated from the tubers of Ophiopogon japonicus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery by consolidating key analytical data and exploring its potential mechanism of action.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data reported for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₇ | [1] |

| Molecular Weight | 360.36 g/mol | [1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |

| Quasi-molecular Ion | [M+H]⁺ | [1] |

| m/z | 361 | [1] |

Table 2: ¹H-NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆, Frequency: 500 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.28 | s | 1H | 5-OH |

| 9.49 | s | 1H | 7-OH |

| 8.41 | s | 1H | 2'-OH |

| 6.84 | d (J = 8.3 Hz) | 1H | H-6' |

| 6.39 | d (J = 2.4 Hz) | 1H | H-3' |

| 6.32 | dd (J = 8.3, 2.4 Hz) | 1H | H-5' |

| 4.41 | dd (J = 10.8, 3.9 Hz) | 1H | H-2a |

| 4.13 | t (J = 10.8 Hz) | 1H | H-2b |

| 3.70 | s | 3H | 4'-OCH₃ |

| 3.65 | s | 3H | 8-OCH₃ |

| 3.03 | dd (J = 13.8, 4.5 Hz) | 1H | H-9a |

| 2.76 | m | 1H | H-3 |

| 2.59 | dd (J = 13.8, 10.2 Hz) | 1H | H-9b |

| 2.01 | s | 3H | 6-CH₃ |

Note on ¹³C-NMR Data: A complete, assigned ¹³C-NMR data table for this compound was not available in the reviewed literature. Structural elucidation of related compounds relies on a combination of ¹H-¹H COSY, HSQC, and HMBC experiments to assign the carbon resonances.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the isolation and characterization of homoisoflavonoids from Ophiopogon japonicus.

Isolation of this compound

-

Extraction: The dried and powdered tubers of Ophiopogon japonicus are typically extracted with a solvent such as 70% ethanol or methanol at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

-

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of homoisoflavonoids.

-

Data Acquisition: Mass spectra are acquired over a relevant m/z range to detect the quasi-molecular ion ([M+H]⁺). For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Potential Signaling Pathway

Homoisoflavonoids isolated from Ophiopogon japonicus have been reported to possess anti-inflammatory properties. Studies on compounds structurally related to this compound have shown that they can inhibit the production of pro-inflammatory mediators by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The diagram below illustrates a simplified representation of this pathway and the potential points of inhibition by this compound.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

References

The Anti-inflammatory Potential of Ophiopogonanone E: A Technical Guide for Researchers

An in-depth exploration of the anti-inflammatory properties of Ophiopogonanone E, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents from natural sources has identified homoisoflavonoids as a promising class of compounds. This compound, a homoisoflavonoid isolated from the rhizome of Ophiopogon japonicus, has emerged as a molecule of interest for its potential therapeutic applications in inflammatory conditions. This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of a closely related and potent derivative, 4′-O-Demethylthis compound, detailing its effects on key inflammatory mediators and the signaling cascades it modulates.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of 4′-O-Demethylthis compound has been quantified through in vitro assays measuring the inhibition of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit a biological process by 50%, are summarized below.

| Inflammatory Mediator | Assay Type | Cell Line | IC50 Value (μg/mL) | IC50 Value (μM)¹ | Reference |

| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | 66.4 ± 3.5 | ~191.1 | [1] |

| Interleukin-1β (IL-1β) | ELISA | RAW 264.7 | 32.5 ± 3.5 | ~93.5 | [1] |

| Interleukin-6 (IL-6) | ELISA | RAW 264.7 | 13.4 ± 2.3 | ~38.6 | [1] |

¹Molecular weight of 4′-O-Demethylthis compound (C₁₈H₁₈O₇) is approximately 346.33 g/mol . The μM conversion is an estimation based on this molecular weight.[1]

Mechanism of Action: Modulation of Cellular Signaling Pathways

The anti-inflammatory effects of 4′-O-Demethylthis compound are attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the MAPK Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of macrophages. This activation triggers a downstream signaling cascade, including the MAPK pathway, which plays a pivotal role in the inflammatory response. The MAPK family includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.

Studies have demonstrated that 4′-O-Demethylthis compound significantly inhibits the phosphorylation of ERK1/2 and JNK in LPS-stimulated RAW 264.7 cells.[1] Phosphorylation is a key step in the activation of these kinases. By preventing their activation, 4′-O-Demethylthis compound effectively disrupts the downstream signaling events that lead to the production of inflammatory mediators.

Crosstalk with the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

There is significant crosstalk between the MAPK and NF-κB pathways. Activated ERK and JNK can indirectly lead to the activation of NF-κB. Therefore, by inhibiting ERK and JNK phosphorylation, 4′-O-Demethylthis compound may also exert a downstream inhibitory effect on NF-κB activation, further contributing to its anti-inflammatory profile.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of 4′-O-Demethylthis compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of 4′-O-Demethylthis compound for a specified period (e.g., 1-2 hours) before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for a designated time, depending on the assay.

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 4′-O-Demethylthis compound for 24 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with 4′-O-Demethylthis compound for 1 hour, followed by stimulation with 1 μg/mL LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell culture supernatant.

-

Seed RAW 264.7 cells and treat them as described for the NO production assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for IL-6). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

The cytokine concentration is determined from a standard curve.

Western Blot Analysis

This technique is used to detect the phosphorylation status of key signaling proteins like ERK and JNK.

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with 4′-O-Demethylthis compound for 1 hour, then stimulate with 1 μg/mL LPS for a short period (e.g., 30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The available evidence strongly suggests that 4′-O-Demethylthis compound, a homoisoflavonoid from Ophiopogon japonicus, possesses significant anti-inflammatory properties. Its mechanism of action appears to be centered on the inhibition of the MAPK signaling pathway, specifically targeting the phosphorylation of ERK1/2 and JNK. This, in turn, leads to a reduction in the production of key pro-inflammatory mediators, including nitric oxide, IL-1β, and IL-6.

For drug development professionals and researchers, 4′-O-Demethylthis compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. However, further research is warranted to fully elucidate its potential. Future studies should focus on:

-

In-depth Mechanistic Studies: A more detailed investigation into the interaction with the NF-κB pathway and other potential signaling cascades.

-

In Vivo Efficacy: Evaluation of the anti-inflammatory effects of purified 4′-O-Demethylthis compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to optimize potency and pharmacokinetic properties.

-

Safety and Toxicology: Comprehensive assessment of the safety profile of 4′-O-Demethylthis compound.

By addressing these research areas, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to new and effective treatments for a variety of inflammatory disorders.

References

The Antioxidant Potential of Ophiopogonanone E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ophiopogonanone E, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the antioxidant potential of this compound, drawing upon available data for related compounds from the same class and outlining the key experimental methodologies used to assess its efficacy. While direct quantitative antioxidant data for isolated this compound is limited in publicly available literature, this guide synthesizes findings from studies on Ophiopogon japonicus extracts and its major homoisoflavonoid constituents, Methylophiopogonanone A and Methylophiopogonanone B, to provide a comprehensive overview of its probable antioxidant capabilities and mechanisms of action. This document details the protocols for common in vitro antioxidant assays, explores potential cytoprotective effects, and discusses the putative role of the Nrf2/HO-1 signaling pathway.

Introduction to this compound

This compound is a member of the homoisoflavonoid class of polyphenolic compounds, which are characteristic secondary metabolites of the Liliaceae family, particularly the genus Ophiopogon. The root of Ophiopogon japonicus has a long history of use in traditional Chinese medicine for treating various ailments. Phytochemical analyses have identified a rich diversity of homoisoflavonoids within this plant, with this compound being one of the constituents. The antioxidant properties of flavonoids and other polyphenols are well-documented, and the unique structural features of homoisoflavonoids suggest they may also possess significant free-radical scavenging and cytoprotective activities.

In Vitro Antioxidant Activity

Quantitative Data from Related Homoisoflavonoids

A study by Wang et al. (2017) provides a comparative analysis of the antioxidant activities of different extracts of Ophiopogon japonicus and two of its major isolated homoisoflavonoids, Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB).[1][2][3][4][5] The data from this study is summarized in the tables below.

Table 1: Antioxidant Activity of Ophiopogon japonicus Extracts and Major Homoisoflavonoids [1][3]

| Sample | DPPH Scavenging Activity (μmol TE/g) | ABTS Scavenging Activity (μmol TE/g) | FRAP (μmol TE/g) | CUPRAC (μmol TE/g) |

| Chloroform/Methanol Extract (CME) | 30.96 ± 0.26 | 45.54 ± 0.24 | 38.95 ± 0.59 | 132.64 ± 0.84 |

| Methanol Extract (ME) | 15.28 ± 0.19 | 25.17 ± 0.31 | 20.14 ± 0.42 | 65.37 ± 0.71 |

| 70% Ethanol Extract (EE) | 10.15 ± 0.15 | 18.39 ± 0.28 | 15.23 ± 0.35 | 45.19 ± 0.56 |

| Methylophiopogonanone A (MOPA) | 48.27 ± 0.35 | 65.28 ± 0.41 | 55.17 ± 0.68 | 125.33 ± 0.92 |

| Methylophiopogonanone B (MOPB) | 75.14 ± 0.42 | 98.15 ± 0.53 | 80.24 ± 0.75 | 180.46 ± 1.15 |

Data are expressed as mean ± SD (n=3). TE = Trolox Equivalents.[1][3]

These results indicate that the homoisoflavonoid-rich chloroform/methanol extract and the isolated homoisoflavonoids, particularly MOPB, possess significant antioxidant activity.[1][2][3] This suggests that other homoisoflavonoids from this source, including this compound, are also likely to exhibit antioxidant properties.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for the key in vitro antioxidant assays as described in the literature.

-

Reagent Preparation: Prepare a 0.06 mM solution of DPPH in methanol.

-

Reaction Mixture: Add 0.5 mL of the test sample (dissolved in methanol) to 3 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. Results are often expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 0.5 mL of the test sample to 2 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results are typically expressed as Trolox equivalents.

Cellular Antioxidant Activity and Cytoprotective Effects

While specific cellular antioxidant activity data for this compound is not available, a study on the structurally related Methylophiopogonanone B (MO-B) provides a valuable model for the potential cytoprotective effects of this class of compounds against oxidative stress.

Cytoprotection against H₂O₂-Induced Oxidative Stress

A study on human umbilical vein endothelial cells (HUVECs) demonstrated that MO-B could protect these cells from hydrogen peroxide (H₂O₂)-induced injury.[6][7][8] Pre-treatment with MO-B was found to:

-

Reduce Reactive Oxygen Species (ROS) Production: Significantly decrease the intracellular levels of ROS induced by H₂O₂.[6][7][8]

-

Inhibit Lipid Peroxidation: Lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7]

-

Enhance Endogenous Antioxidant Defenses: Increase the activity of superoxide dismutase (SOD), a key antioxidant enzyme.[7]

-

Alleviate Apoptosis: Mitigate H₂O₂-induced apoptosis in HUVECs.[6][7][8]

These findings suggest that homoisoflavonoids like this compound may exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular defense mechanisms.

Experimental Protocol for Cellular Antioxidant Activity (CAA) Assay

The Cellular Antioxidant Activity (CAA) assay is a common method to assess the antioxidant potential of compounds in a biologically relevant system. A general protocol using Caco-2 cells is outlined below.

-

Cell Culture: Culture Caco-2 cells in an appropriate medium until they reach confluence.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-24 hours).

-

Loading with Fluorescent Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a probe that becomes fluorescent upon oxidation.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant, such as H₂O₂ or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculation: The antioxidant activity is determined by the ability of the test compound to suppress the fluorescence signal compared to control cells.

Potential Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence of this compound activating this pathway is currently lacking, many polyphenolic compounds are known to exert their antioxidant effects through this mechanism.

Overview of the Nrf2/HO-1 Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The upregulation of these genes enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a homoisoflavonoid from Ophiopogon japonicus, possesses significant antioxidant potential. While direct quantitative data for the isolated compound is needed, the potent activity of related compounds and the cytoprotective effects observed with Methylophiopogonanone B provide a solid foundation for this assertion. Future research should focus on:

-

Isolation and Purification of this compound: To enable direct assessment of its antioxidant activity.

-

Quantitative In Vitro Assays: Determining the IC50 values of this compound in DPPH, ABTS, and other relevant antioxidant assays.

-

Cellular Antioxidant Activity Studies: Evaluating its ability to protect various cell lines (e.g., Caco-2, HUVECs) from oxidative stress.

-

Mechanistic Studies: Investigating the direct effects of this compound on the Nrf2/HO-1 signaling pathway and other relevant cellular antioxidant mechanisms.

Such studies will be crucial for fully elucidating the therapeutic potential of this compound and paving the way for its potential application in the development of novel antioxidant-based therapies.

References

- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential neuroprotective effects of ophiopogonanone E.

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogonanone E is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus, a plant widely used in traditional Chinese medicine. Emerging research into the pharmacological activities of compounds from Ophiopogon japonicus has highlighted their potential therapeutic applications, including anti-inflammatory and antioxidant effects. These properties are critical in the context of neurodegenerative diseases, where neuroinflammation and oxidative stress are key contributors to neuronal damage. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential neuroprotective effects, underlying mechanisms, and methodologies for future research.

Physicochemical Properties and Known Biological Activities

This compound is structurally characterized as a homoisoflavonoid. While extensive research on its specific biological activities is still ongoing, initial studies have focused on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus, including this compound, have demonstrated significant anti-inflammatory effects. Studies have shown that these compounds can suppress the production of nitric oxide (NO), a key inflammatory mediator, in activated immune cells. A study on compounds isolated from the rhizome of Ophiopogon japonicas identified that a related compound, 4′-O-Demethylthis compound, exhibited strong anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines IL-1β and IL-6 in LPS-induced RAW 264.7 macrophage cells.[1]

Antioxidant Activity

Several compounds from Ophiopogon japonicus have been identified as potent antioxidants. Research has demonstrated the oxygen free radical scavenging effects of homoisoflavonoids isolated from this plant.[2] Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative disorders.[3][4][5] The ability of this compound to mitigate oxidative stress could be a primary mechanism for its potential neuroprotective effects.

Table 1: Summary of Known Biological Activities of Homoisoflavonoids from Ophiopogon japonicus

| Compound/Extract | Biological Activity | Experimental Model | Key Findings | Reference |

| Homoisoflavonoids (general) | Oxygen Free Radical Scavenging | In vitro assays | Demonstrated significant antioxidant potential. | [2] |

| 4′-O-Demethylthis compound | Anti-inflammatory | LPS-induced RAW 264.7 cells | Suppressed production of NO, IL-1β, and IL-6. | [1] |

| Methylophiopogonanone A (MO-A) | Neuroprotection | Rat model of cerebral ischemia/reperfusion | Reduced infarct volume, brain edema, and improved neurological scores. | [6] |

Potential Neuroprotective Mechanisms

Based on its established anti-inflammatory and antioxidant properties, this compound is hypothesized to exert neuroprotective effects through several interconnected mechanisms. Neuroinflammation and oxidative stress are common pathological features in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[7][8][9][10]

Attenuation of Neuroinflammation

Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), contributes to a persistent neuroinflammatory state that is detrimental to neurons.[7][9] By inhibiting the production of pro-inflammatory mediators such as NO, IL-1β, and IL-6, this compound may help to dampen this inflammatory cascade and create a more favorable environment for neuronal survival.

Reduction of Oxidative Stress

The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition.[3][5] Reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and death. The free radical scavenging ability of this compound suggests it could directly neutralize ROS, thereby protecting neurons from oxidative damage.

Modulation of Signaling Pathways

The anti-inflammatory effects of related homoisoflavonoids have been linked to the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Specifically, the inhibition of ERK1/2 and JNK phosphorylation has been observed.[1] These pathways are crucial in regulating cellular responses to stress, including inflammation and apoptosis. It is plausible that this compound shares this mechanism of action.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Proposed Experimental Protocols for Investigating Neuroprotective Effects

To rigorously evaluate the neuroprotective potential of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro cell-based assays to in vivo animal models of neurodegeneration.

In Vitro Neuroprotection Assays

Objective: To determine the direct protective effects of this compound on neuronal cells against various neurotoxic insults.

Cell Lines:

-

SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype)

-

Primary cortical or hippocampal neurons

Neurotoxic Insults:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease-related oxidative stress.[11]

-

Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

-

Amyloid-β Toxicity: Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptides for modeling Alzheimer's disease.[12][13]

Methodology:

-

Cell Culture: Culture neuronal cells under standard conditions.

-

Pre-treatment: Incubate cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Expose the pre-treated cells to the chosen neurotoxic agent.

-

Assessment of Cell Viability:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Quantifies lactate dehydrogenase release from damaged cells.

-

-

Measurement of Oxidative Stress:

-

ROS Assay: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.

-

-

Analysis of Inflammatory Markers:

-

ELISA or Western Blot: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or lysates.

-

Caption: In Vitro Experimental Workflow for Assessing Neuroprotection.

In Vivo Animal Models of Neurodegeneration

Objective: To evaluate the therapeutic efficacy of this compound in relevant animal models of neurological disorders.

Animal Models:

-

Ischemic Stroke Model: Middle cerebral artery occlusion (MCAO) in rats or mice.[6][14] This model is highly relevant given the demonstrated efficacy of the related compound, methylophiopogonanone A.[6]

-

Parkinson's Disease Model: 6-OHDA or MPTP-induced lesion in rodents.[15][16][17]

-

Alzheimer's Disease Model: Transgenic mice (e.g., APP/PS1) or intracerebroventricular injection of Aβ peptides.[18][19][20]

Methodology (MCAO Model Example):

-

Animal Preparation: Acclimatize adult male Sprague-Dawley rats.

-

Drug Administration: Administer this compound (intraperitoneally or orally) at various doses prior to or after MCAO.

-

Induction of Ischemia: Perform MCAO surgery for a defined period (e.g., 90 minutes) followed by reperfusion.

-

Neurological Deficit Scoring: Evaluate motor and sensory deficits at different time points post-surgery.

-

Infarct Volume Measurement: Use TTC staining to quantify the ischemic brain damage 24 hours after MCAO.

-

Histopathological Analysis: Perform H&E and Nissl staining to assess neuronal damage in the hippocampus and cortex.

-

Biochemical Analysis of Brain Tissue:

-

Western Blot: Analyze the expression of proteins involved in inflammation (e.g., iNOS, COX-2), apoptosis (e.g., Bcl-2, Bax, Caspase-3), and the MAPK pathway (e.g., p-ERK, p-JNK).

-

ELISA: Quantify levels of pro-inflammatory cytokines.

-

Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes (e.g., SOD, GSH-Px).

-

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on the related compound, methylophiopogonanone A, have shown rapid absorption and elimination in rats, with an oral bioavailability of 24.5%.[21] Similar studies are necessary for this compound to determine its absorption, distribution, metabolism, and excretion (ADME) properties and to establish optimal dosing regimens. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be required for the accurate quantification of this compound in biological samples.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel neuroprotective therapies. Its established anti-inflammatory and antioxidant activities provide a strong rationale for its investigation in the context of neurodegenerative diseases. Future research should focus on:

-

Direct evaluation of neuroprotective effects: Conducting comprehensive in vitro and in vivo studies as outlined above to confirm and quantify its neuroprotective efficacy.

-

Elucidation of molecular mechanisms: Investigating the specific signaling pathways modulated by this compound in neuronal cells.

-

Pharmacokinetic and safety profiling: Determining the ADME properties and toxicological profile of this compound.

-

Structure-activity relationship studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.

The systematic investigation of this compound holds the potential to yield a novel therapeutic agent for the treatment of a range of debilitating neurological disorders.

References

- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Important Interface Between Apolipoprotein E and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Important Interface Between Apolipoprotein E and Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. APOE mediated neuroinflammation and neurodegeneration in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APOE mediated neuroinflammation and neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

- 16. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]

- 17. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Organophosphate Insecticide Malathion Induces Alzheimer's Disease-Like Cognitive Impairment in Mice: Evidence of the Microbiota-Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsr.com [ijpsr.com]

- 21. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophiopogonanone E: A Technical Overview for Researchers

Abstract

Ophiopogonanone E is a homoisoflavonoid compound isolated from plants such as Polygonatum odoratum and Ophiopogon japonicus.[1] This document provides a comprehensive technical guide on the molecular characteristics, biological activities, and associated experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide details its anti-inflammatory properties and its role in stimulating glucose uptake, presenting relevant signaling pathways and methodologies for further investigation.

Chemical and Physical Properties

This compound is a structurally distinct flavonoid derivative. Its core chemical and physical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₇ | [1][2] |

| Molecular Weight | 360.36 g/mol | [1] |

| IUPAC Name | 5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one | [2] |

| CAS Number | 588706-66-5 | [2] |

| Class | Homoisoflavonoid | [1] |

Biological Activities and Mechanisms

This compound has demonstrated multiple biological activities of therapeutic interest. The primary activities identified in the literature are its anti-inflammatory effects and its ability to stimulate glucose uptake.

Anti-inflammatory Activity

While direct studies on this compound's anti-inflammatory mechanism are limited, research on the closely related compound, 4'-O-Demethylthis compound, isolated from Ophiopogon japonicus, provides significant insights. This related compound has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[3] The mechanism is believed to involve the inhibition of key signaling cascades.

The anti-inflammatory activity of 4'-O-Demethylthis compound is attributed to its ability to inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This action leads to a downstream reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3]

Quantitative Data on Anti-inflammatory Effects (of 4'-O-Demethylthis compound)

| Parameter | IC₅₀ Value (μg/mL) | Cell Line | Inducer |

| NO Production | 66.4 ± 3.5 | RAW 264.7 | LPS |

| IL-1β Production | 32.5 ± 3.5 | RAW 264.7 | LPS |

| IL-6 Production | 13.4 ± 2.3 | RAW 264.7 | LPS |

Data sourced from a study on 4'-O-Demethylthis compound, a structurally similar compound.[3]

Caption: Proposed mechanism of this compound analogs in inhibiting LPS-induced inflammation.

This protocol is based on methodologies used for evaluating the anti-inflammatory effects of compounds in LPS-stimulated RAW 264.7 macrophages.[3]

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Viability Assay (MTT):

-

Seed 1 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 1, 5, 25, 50, 100 µg/mL) for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure absorbance at 570 nm using a microplate reader.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed cells as described above.

-

Pre-treat cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Measure absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Culture and treat cells as in the NO assay.

-

Collect the supernatant and measure the concentrations of IL-1β and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Western Blot Analysis for MAPK Phosphorylation:

-

Seed 2 x 10⁶ cells/well in a 6-well plate.

-

Pre-treat with this compound for 1 hour, then stimulate with LPS for 30 minutes.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK, followed by HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Glucose Uptake-Stimulatory Activity

This compound has been identified as having glucose uptake-stimulatory activity in 3T3-L1 adipocytes.[1] This suggests a potential role in metabolic regulation and as a therapeutic agent for conditions like hyperglycemia. The precise signaling pathway for this activity has not been fully elucidated in the available literature.

The following is a standard protocol for assessing glucose uptake in differentiated 3T3-L1 adipocytes, a common model for studying adipogenesis and glucose metabolism.

-

3T3-L1 Preadipocyte Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.

-

To induce differentiation, grow cells to confluence (Day 0).

-

On Day 2, change to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

On Day 4, switch to a maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin) and replace it every 2 days.

-

Mature adipocytes, characterized by lipid droplet accumulation, are typically ready for use between Day 8 and Day 12.

-

-

Glucose Uptake Assay:

-

Seed 3T3-L1 cells in a 96-well black, clear-bottom plate and differentiate as described above.

-

Wash mature adipocytes twice with warm Phosphate-Buffered Saline (PBS).

-

Starve the cells in a serum-free, low-glucose DMEM for 2-3 hours.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control (e.g., insulin) and a vehicle control.

-

Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with cold PBS.

-

Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Caption: A stepwise workflow for measuring glucose uptake in 3T3-L1 adipocytes.

Conclusion

This compound is a promising homoisoflavonoid with demonstrated potential in modulating key biological pathways related to inflammation and glucose metabolism. Its anti-inflammatory action, likely mediated through the MAPK pathway, and its ability to stimulate glucose uptake in adipocytes, make it a valuable candidate for further research in metabolic disorders and inflammatory diseases. The protocols and data presented in this guide offer a foundational resource for scientists aiming to explore the therapeutic applications of this natural compound.

References

- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Traditional Medicinal Uses and Bioactive Components of Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogon japonicus (L.f) Ker-Gawl., known in Traditional Chinese Medicine (TCM) as Mai Men Dong, is a perennial herb with a rich history of medicinal use spanning thousands of years.[1][2] Traditionally valued for its ability to "nourish the yin," moisten the lungs, and calm the heart, its applications range from treating respiratory ailments to cardiovascular diseases.[1][3][4] Modern phytochemical research has identified several classes of bioactive compounds, including steroidal saponins, polysaccharides, and notably, homoisoflavonoids, which are responsible for its diverse pharmacological effects.[3][4] Among these, ophiopogonanone E, a homoisoflavonoid, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory activities. This guide provides an in-depth analysis of the traditional uses of Ophiopogon japonicus, presents quantitative data on its bioactive components, details relevant experimental protocols, and visualizes key signaling pathways modulated by its constituents.

Traditional Medicinal Applications

The tuberous root of Ophiopogon japonicus, referred to as Ophiopogonis Radix, is the primary part used in traditional medicine.[3][5] According to TCM principles, it is sweet, slightly bitter, and cool in nature. Its main functions are to nourish the yin, promote the production of body fluids, moisten the lungs, and clear heart-fire.[3][4]

These principles translate into its use for a variety of conditions:

-

Respiratory Disorders : It is a common remedy for dry coughs and sore throats.[1][4]

-

Cardiovascular Health : It has been traditionally used to address cardiovascular issues, including angina pectoris and other heart-related conditions.[4][6]

-

Metabolic Conditions : The herb is utilized in formulations for treating diabetes.[6][7]

-

General Wellness : It is also prescribed for symptoms like insomnia, anxiety, dry mouth, and constipation.[1][6]

Key Bioactive Compounds: A Focus on this compound

The therapeutic effects of Ophiopogon japonicus are attributed to its complex phytochemical profile. The primary bioactive constituents fall into three main categories:

-

Homoisoflavonoids : This class of compounds, including this compound, methylophiopogonanone A, and methylophiopogonanone B, is known for potent anti-inflammatory and antioxidant activities.[5][8]

-

Steroidal Saponins : Compounds like ophiopogonin D and ruscogenin contribute significantly to the plant's anti-inflammatory and cardioprotective effects.[2][5][9]

-

Polysaccharides : Water-soluble polysaccharides from the root exhibit immunomodulatory, cardioprotective, and anti-diabetic properties.[3][10]

This compound is a homoisoflavonoid that has been isolated from the rhizome of Ophiopogon japonicus.[11] Research has highlighted its contribution to the plant's overall anti-inflammatory profile.

Quantitative Pharmacological Data

Modern research has sought to quantify the pharmacological effects of Ophiopogon japonicus extracts and their isolated compounds. The following tables summarize key findings in the areas of anti-inflammatory and cardioprotective activity.

Table 1: Anti-inflammatory Activity of O. japonicus Constituents

| Compound/Extract | Model System | Target | Metric | Result | Reference |

| Aqueous Extract (ROJ-ext) | Xylene-induced ear edema (mouse) | Inflammation | Inhibition | Significant inhibition at 25 & 50 mg/kg | [9] |

| Aqueous Extract (ROJ-ext) | Carrageenan-induced paw edema (mouse) | Inflammation | Inhibition | Significant inhibition at 25 & 50 mg/kg | [9] |

| Ruscogenin | PMA-induced HL-60 cell adhesion | Cell Adhesion | IC₅₀ | 7.76 nmol/L | [9] |

| Ophiopogonin D | PMA-induced HL-60 cell adhesion | Cell Adhesion | IC₅₀ | 1.38 nmol/L | [9] |

| 4′-O-Demethylthis compound | LPS-induced RAW 264.7 cells | IL-1β Production | IC₅₀ | 32.5 ± 3.5 µg/mL | [12] |

| 4′-O-Demethylthis compound | LPS-induced RAW 264.7 cells | IL-6 Production | IC₅₀ | 13.4 ± 2.3 µg/mL | [12] |

Table 2: Cardioprotective Effects of O. japonicus Extracts

| Extract/Compound | Model System | Parameter | Dosage | Result | Reference |

| Steroidal Saponins (SOJ) | Doxorubicin-induced heart failure (rat) | IL-6 Level | 100 mg/kg | Decrease to 154.41 ± 7.72 pg/mg protein | [13] |

| Steroidal Saponins (SOJ) | Doxorubicin-induced heart failure (rat) | TNF-α Level | 100 mg/kg | Decrease to 110.02 ± 6.96 pg/mg protein | [13] |

| Steroidal Saponins (SOJ) | Doxorubicin-induced heart failure (rat) | MDA Level | 100 mg/kg | Decrease to 4.03 ± 0.43 nmol/mg protein | [13] |

| Polysaccharide (OJP1) | Isoproterenol-induced myocardial ischemia (rat) | ST-segment elevation | 100-300 mg/kg | Significant reduction | [10] |

| Polysaccharide (OJP1) | Isoproterenol-induced myocardial ischemia (rat) | Serum SOD, GPx, CAT | 100-300 mg/kg | Significant enhancement of activities | [10] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides a summary of methodologies used in key studies on Ophiopogon japonicus.

Protocol 1: Isolation of Homoisoflavonoids (including this compound)

This protocol is based on the methodology described for isolating compounds from the rhizome of Ophiopogon japonicus.

-

Extraction : The air-dried and powdered rhizomes of O. japonicus (5.0 kg) are extracted three times with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography (EtOAc Fraction) : The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol (e.g., from 100:0 to 0:100) to yield multiple sub-fractions.

-

Purification : Sub-fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure compounds like this compound.

-

Structure Elucidation : The chemical structures of the isolated compounds are identified using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reference: Adapted from a study on the isolation of anti-inflammatory compounds from O. japonicus.[11]

Protocol 2: Anti-inflammatory Nitric Oxide (NO) Assay

This protocol outlines the procedure for evaluating the anti-inflammatory effects of isolated compounds on macrophage cells.

-

Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment : Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compound (e.g., this compound) for 2 hours.

-

Stimulation : Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.

-

NO Measurement : The production of nitric oxide is measured by collecting the cell supernatant and using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-only treated control group. A cell viability assay (e.g., MTT) is performed in parallel to rule out cytotoxicity.

Reference: This is a standard methodology used in studies evaluating the anti-inflammatory effects of natural products.[12]

Visualization of Signaling Pathways

The bioactive compounds in Ophiopogon japonicus exert their effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Caption: Inhibition of the MAPK signaling pathway by a homoisoflavonoid from O. japonicus.

Caption: Cardioprotective effect via inhibition of the NADPH oxidase pathway.

Conclusion and Future Directions

Ophiopogon japonicus is a cornerstone of traditional medicine with a strong basis for its therapeutic claims, supported by modern scientific investigation. Its rich content of homoisoflavonoids, including this compound, along with steroidal saponins and polysaccharides, provides a multi-target approach to treating complex diseases involving inflammation, oxidative stress, and metabolic dysregulation. The quantitative data and mechanistic insights presented in this guide underscore its potential for the development of novel pharmaceuticals and nutraceuticals.

Future research should focus on the pharmacokinetic and toxicological profiles of its key isolates, such as this compound. Furthermore, well-designed clinical trials are necessary to validate the traditional uses and preclinical findings, particularly in the context of chronic inflammatory and cardiovascular diseases. The synergistic effects of its various compounds also warrant deeper investigation to fully harness the therapeutic potential of this remarkable medicinal plant.

References

- 1. hjmedicalgroup.com [hjmedicalgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Protective Effects of MDG-1, a Polysaccharide from Ophiopogon japonicus on Diabetic Nephropathy in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardioprotective effect of the polysaccharide from Ophiopogon japonicus on isoproterenol-induced myocardial ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Isolation of Ophiopogonanone E from Ophiopogon japonicus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogon japonicus (Thunb.) Ker-Gawl, a traditional Chinese medicine also known as "Maidong," is a rich source of various bioactive compounds, including steroidal saponins and homoisoflavonoids.[1][2] Ophiopogonanone E, a homoisoflavonoid found in the roots of Ophiopogon japonicus, has garnered interest for its potential pharmacological activities, including anti-inflammatory effects.[3][4] The isolation and purification of this compound are crucial for further pharmacological studies and drug development. This document provides detailed protocols for the extraction and chromatographic purification of this compound from Ophiopogon japonicus, based on established methodologies for related homoisoflavonoids.

Data Presentation

The following table summarizes quantitative data from the isolation and analysis of homoisoflavonoids from Ophiopogon japonicus, providing a reference for expected yields and purity.

| Compound | Extraction Method | Purification Method | Yield | Purity | Reference |

| Methylophiopogonanone A | Supercritical Fluid Extraction | HSCCC | 15.3 mg from 140 mg crude extract | 96.9% | [5] |

| 6-aldehydo-isoophiopogonone A | Supercritical Fluid Extraction | HSCCC | 4.1 mg from 140 mg crude extract | 98.3% | [5] |

| 6-formyl-isoophiopogonanone A | Supercritical Fluid Extraction | HSCCC | 13.5 mg from 140 mg crude extract | 97.3% | [5] |

Experimental Workflow

The overall workflow for the isolation of this compound from Ophiopogon japonicus is depicted in the following diagram.

References

- 1. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Comparison of Ophiopogonis radix and Liriopes radix Based on Quantitative Analysis of Multiple Components by HPLC Coupled with Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. An efficient combination of supercritical fluid extraction and high-speed counter-current chromatography to extract and purify homoisoflavonoids from Ophiopogon japonicus (Thunb.) Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Extraction and Purification of Ophiopogonanone E from Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

Application Note

Ophiopogonanone E, a homoisoflavonoid found in the roots of Ophiopogon japonicus, has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its involvement in anti-inflammatory pathways, making it a promising candidate for further investigation in drug development. This document provides a detailed protocol for the extraction and purification of this compound, enabling researchers to obtain this compound for analytical studies and biological assays.

The methodologies outlined below are based on established techniques for the isolation of homoisoflavonoids from Ophiopogon japonicus. While specific quantitative data for this compound is limited in the literature, this protocol provides a robust framework for its successful isolation. The provided experimental workflow and signaling pathway diagrams offer a visual guide to the process and the compound's potential mechanism of action.

Experimental Protocols

Extraction of Crude Homoisoflavonoids

This protocol describes the initial extraction of a crude extract enriched with homoisoflavonoids, including this compound, from the dried roots of Ophiopogon japonicus.

Materials:

-

Dried roots of Ophiopogon japonicus

-

70% Ethanol (v/v)

-

Ethyl acetate

-

Petroleum ether (60-90°C)

-

Distilled water

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper

Procedure:

-

Grinding: Grind the dried roots of Ophiopogon japonicus into a coarse powder.

-

Ultrasonic-Assisted Extraction:

-

Macerate the powdered plant material in 70% ethanol (1:10 w/v).

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Repeat the extraction process three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

Combine the ethanolic extracts and filter through filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a viscous crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning successively with petroleum ether and then ethyl acetate.

-

Collect the ethyl acetate fraction, which will be enriched with homoisoflavonoids.

-

-

Drying: Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the crude homoisoflavonoid extract.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude homoisoflavonoid extract using silica gel and Sephadex LH-20 column chromatography.

Materials:

-

Crude homoisoflavonoid extract

-

Silica gel (200-300 mesh)

-

Sephadex LH-20

-

Petroleum ether (60-90°C)

-

Ethyl acetate

-

Methanol

-

Chloroform

-

Glass column for chromatography

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

UV lamp (254 nm)

Procedure:

-

Silica Gel Column Chromatography (Initial Purification):

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

-

Sample Loading: Dissolve the crude homoisoflavonoid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 50:1, 20:1, 10:1, 5:1, 2:1 v/v).[1]

-

Fraction Collection: Collect fractions of a consistent volume.

-

TLC Analysis: Monitor the fractions using TLC. Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 4:1 v/v) and visualize the spots under a UV lamp at 254 nm.[1] Combine the fractions containing the target compound (this compound) based on the TLC profile.

-

-

Sephadex LH-20 Column Chromatography (Final Purification):

-

Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Loading: Concentrate the combined fractions from the silica gel column and dissolve the residue in a small volume of methanol.

-

Elution: Apply the sample to the Sephadex LH-20 column and elute with methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to isolate the pure this compound.

-

-

Purity Assessment: The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes extraction yields and purity levels of homoisoflavonoids isolated from Ophiopogon japonicus using similar methods. Note that specific data for this compound is not extensively available, and these values should be considered as an estimate.

| Extraction/Purification Step | Solvent System | Yield/Purity | Reference |

| Crude Extraction | 70% Ethanol | Not specified | [1] |

| Solvent Partitioning | Ethyl Acetate | Enriched homoisoflavonoid fraction | [1][2] |

| Silica Gel Chromatography | Petroleum Ether:Ethyl Acetate (gradient) | Pre-purified fractions | [1] |

| HSCCC Purification of similar homoisoflavonoids | n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5 and 3:2:2.5:1:1.5) | 16-148 mg with 94.62-97.82% purity | [1] |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of 4′-O-Demethylthis compound, a closely related compound to this compound, has been shown to be mediated through the MAPK signaling pathway.[3][4] It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound.

References

- 1. akjournals.com [akjournals.com]

- 2. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ophiopogonanone E in Ophiopogon japonicus Using HPLC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ophiopogonanone E, a bioactive homoisoflavonoid found in the roots of Ophiopogon japonicus. The protocol employs High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable workflow for the extraction, separation, and quantification of this compound.

Introduction

Ophiopogon japonicus (L.f) Ker-Gawl, commonly known as Maidong, is a traditional Chinese medicine used for treating various conditions, including cardiovascular and inflammatory diseases.[1][2] Its therapeutic effects are attributed to a rich composition of bioactive compounds, including steroidal saponins and homoisoflavonoids.[1][3] this compound is a notable homoisoflavonoid that has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmacological research and quality control of Ophiopogon japonicus preparations.[4] An accurate and precise analytical method is essential for the quantification of this compound to ensure the quality and efficacy of related herbal products and to support further pharmacological studies.

This document provides a detailed protocol for the analysis of this compound using HPLC-MS/MS, a technique that offers high selectivity and sensitivity for complex matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Ophiopogon japonicus

This protocol describes the extraction of this compound from the dried roots of Ophiopogon japonicus.

Materials and Reagents:

-

Dried root powder of Ophiopogon japonicus

-

Methanol (HPLC grade)

-

Chloroform (Analytical grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of dried Ophiopogon japonicus root powder into a 50 mL conical tube.

-

Add 20 mL of a chloroform:methanol (1:1, v/v) solution to the tube.[5]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) on the remaining plant material twice more to ensure complete extraction.

-

Combine the supernatants from all three extractions.

-

Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 2.0 mL of methanol (HPLC grade).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| HPLC Column | C18 reverse-phase, 2.1 mm x 100 mm, 2.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 35°C |

| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18.1-20 min: 30% B |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound. The precursor ion is the deprotonated molecule [M-H]⁻, with a molecular weight of 360 g/mol .[1] The product ion is proposed based on the characteristic fragmentation of homoisoflavonoids with a saturated C2-C3 bond, which involves the cleavage of the C3-C9 bond and loss of the B-ring.

Table 1: MRM Parameters for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 359.1 | 223.1 | 0.1 | 30 | 25 |

Note: Cone Voltage and Collision Energy are starting points and should be optimized for the specific instrument used.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

Caption: Workflow for this compound Analysis.

Proposed Fragmentation Pathway

The diagram below illustrates the proposed fragmentation of the this compound precursor ion [M-H]⁻ to the product ion used for quantification in the MRM method.

Caption: Fragmentation of this compound.

References

Quantifying Ophiopogonanone E in Plant Extracts: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone E is a homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. This compound, along with other homoisoflavonoids, is believed to contribute to the plant's therapeutic properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides detailed protocols for the extraction and quantification of this compound from plant materials using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound from the dried tuberous roots of Ophiopogon japonicus.

Materials and Reagents:

-

Dried tuberous roots of Ophiopogon japonicus

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Grind the dried tuberous roots of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).

-

Extraction:

-